Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane
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Overview
Description
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a benzyl group, a methyl group, and a 2,4,6-trimethylphenyl group attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of benzyl chloride with methyl(2,4,6-trimethylphenyl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the benzyl or methyl groups are replaced by other functional groups. This is typically achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures.
Substitution: Halogens, alkylating agents, under controlled temperatures and inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphane group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can modulate the activity of certain enzymes by binding to their active sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
- Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane
- Benzyl(methyl)(2,4,6-trimethylphenyl)phosphine oxide
Comparison: Benzyl(methyl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both benzyl and methyl groups attached to the phosphane core, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the benzyl group enhances its nucleophilicity, making it more reactive in substitution reactions compared to Phenyl(methyl)(2,4,6-trimethylphenyl)phosphane. Additionally, the compound’s stability is higher than that of Benzyl(ethyl)(2,4,6-trimethylphenyl)phosphane due to the steric hindrance provided by the methyl group.
Properties
CAS No. |
881407-36-9 |
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Molecular Formula |
C17H21P |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
benzyl-methyl-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C17H21P/c1-13-10-14(2)17(15(3)11-13)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 |
InChI Key |
WFIMMYKHIDMOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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